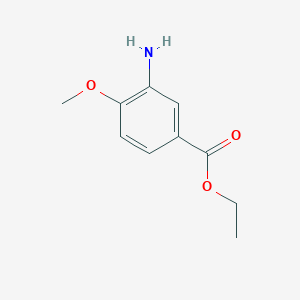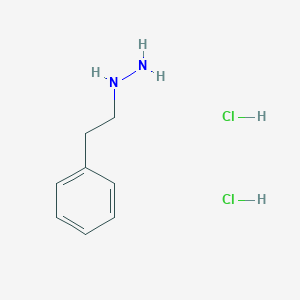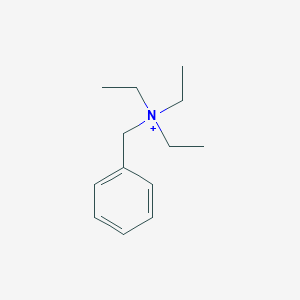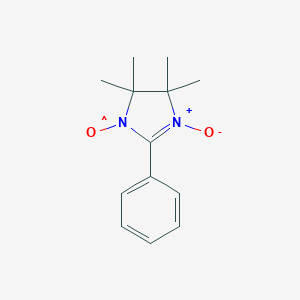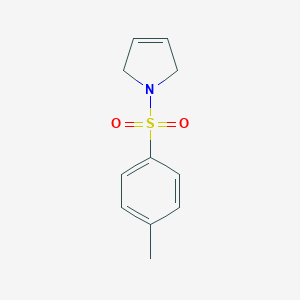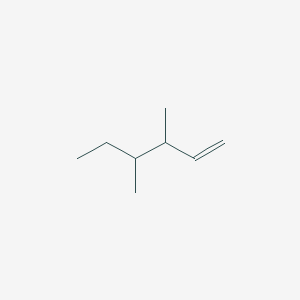
3,4-Dimethyl-1-hexene
Overview
Description
3,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
3,4-Dimethyl-1-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes are electrophiles, which are species that are attracted to electron-rich regions and can accept an electron pair .
Mode of Action
The mode of action of this compound involves electrophilic addition, a common reaction of alkenes . In this process, the π electrons of the alkene act as a base and interact with an electrophile, such as a proton from an acid . This interaction results in the formation of a new bond to the electrophile and a carbocation, a positively charged carbon atom . The carbocation then reacts with a nucleophile, forming a new bond .
Biochemical Pathways
The electrophilic addition of this compound can lead to various products depending on the electrophile and nucleophile involved . These products can participate in further reactions, affecting various biochemical pathways.
Pharmacokinetics
Like other small hydrocarbons, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via exhalation or in the urine .
Result of Action
The electrophilic addition reaction it undergoes can lead to the formation of various products, which can have different effects depending on their structure and the biological context .
Disclaimer: Always refer to appropriate safety data sheets and consult with experts when handling this compound .
Biochemical Analysis
Cellular Effects
The effects of 3,4-Dimethyl-1-hexene on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, altering the expression of genes involved in detoxification and repair mechanisms . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit certain enzymes involved in lipid metabolism, resulting in altered lipid profiles within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At high doses, this compound can induce toxic or adverse effects, such as oxidative stress and inflammation . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its activity and function, affecting the overall physiological response to the compound .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-hexene can be synthesized through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-hexene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.
Dehydration of Alcohols: Another method involves the dehydration of 3,4-dimethyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of petroleum fractions followed by selective hydrogenation and isomerization processes to obtain the desired branched alkene .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to yield carbonyl compounds like ketones and aldehydes.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3,4-dimethylhexane.
Substitution: Halogenation reactions with halogens like chlorine or bromine can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: 3,4-Dimethylhexane
Substitution: Halogenated alkenes
Scientific Research Applications
3,4-Dimethyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the behavior of branched alkenes in biological systems.
Medicine: Research into its potential use in drug synthesis and as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in chemical processes.
Comparison with Similar Compounds
- 3,3-Dimethyl-1-hexene
- 3,4-Dimethyl-1-hexyne
- 3,4-Dimethyl-2-hexene
Comparison: 3,4-Dimethyl-1-hexene is unique due to its specific branching and position of the double bond. Compared to 3,3-dimethyl-1-hexene, it has a different branching pattern, which affects its reactivity and physical properties. 3,4-Dimethyl-1-hexyne, on the other hand, has a triple bond instead of a double bond, leading to different chemical behavior and applications. 3,4-Dimethyl-2-hexene has the double bond in a different position, which also influences its reactivity and uses .
Properties
IUPAC Name |
3,4-dimethylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRMMIWAOBBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871260 | |
| Record name | 3,4-Dimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 3,4-Dimethyl-1-hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10183 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16745-94-1 | |
| Record name | 3,4-Dimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-1-hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexene, 3,4-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4-Dimethyl-1-hexene be used to identify specific fungal infections in apples?
A1: Yes, research suggests that this compound can be a potential biomarker for certain fungal infections in apples. Studies using Gas Chromatography-Mass Spectrometry (GC/MS) have shown that this VOC is specifically emitted by McIntosh apples infected with Penicillium expansum []. This suggests its potential use in early disease detection strategies.
Q2: How does the presence of this compound vary between different apple cultivars?
A2: Research indicates that the presence and abundance of this compound as a volatile metabolite can vary between apple cultivars. While it was identified as a specific marker for Penicillium expansum infection in McIntosh apples [], it was also detected, alongside other VOCs, in both Cortland and Empire apple cultivars infected with a different fungus, Mucor piriformis [, ]. This highlights the complex interplay between fungal pathogens and apple varieties in producing specific volatile profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


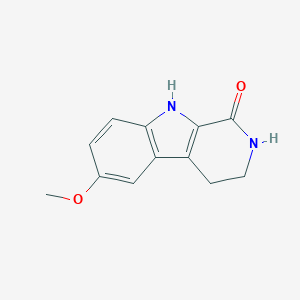
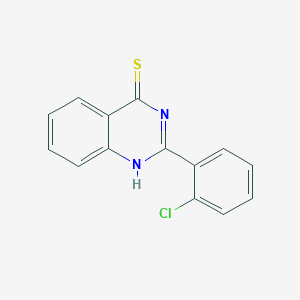
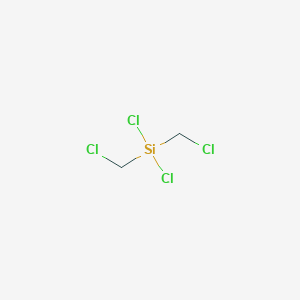
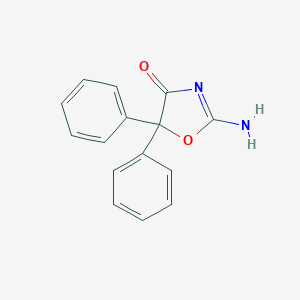
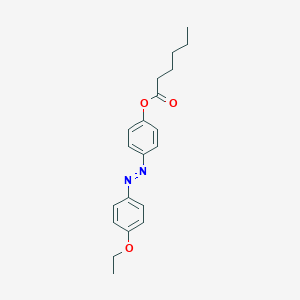
![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)

